3-(4-fluorophenyl)azetidine-1-carboxamide
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Overview
Description
3-(4-fluorophenyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C10H11FN2O. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)azetidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then cyclized using a base such as sodium hydride to yield the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-fluorophenyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the fluorine atom contribute to its unique binding properties and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxamide: Lacks the fluorine atom on the phenyl ring, resulting in different reactivity and binding properties.
3-(4-chlorophenyl)azetidine-1-carboxamide: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and applications.
3-(4-methylphenyl)azetidine-1-carboxamide: The presence of a methyl group instead of fluorine affects its steric and electronic properties.
Uniqueness
3-(4-fluorophenyl)azetidine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
231954-45-3 |
---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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